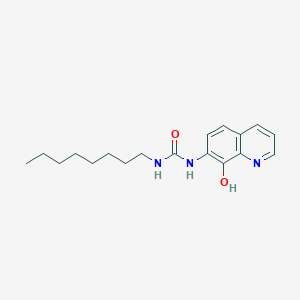
Urea, N-(8-hydroxy-7-quinolinyl)-N'-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound combines the properties of urea and 8-hydroxyquinoline, making it a valuable substance for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- typically involves the reaction of 8-hydroxyquinoline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 8-hydroxyquinoline and octyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize waste.
化学反応の分析
Types of Reactions
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the 8-hydroxyquinoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
作用機序
The mechanism of action of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as zinc, copper, and iron. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt metal-dependent enzymes in microorganisms.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and applications in various fields.
5,7-Dichloro-8-quinolinol: A derivative with enhanced antimicrobial activity due to the presence of chlorine atoms.
8-Hydroxyquinoline-β-D-glucuronide: A glucuronide conjugate used in biological studies for its improved solubility and bioavailability.
Uniqueness
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is unique due to the presence of the octyl group, which enhances its lipophilicity and membrane permeability. This modification allows the compound to interact more effectively with biological membranes and metal ions, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
410084-08-1 |
|---|---|
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(8-hydroxyquinolin-7-yl)-3-octylurea |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-12-20-18(23)21-15-11-10-14-9-8-13-19-16(14)17(15)22/h8-11,13,22H,2-7,12H2,1H3,(H2,20,21,23) |
InChIキー |
GCSQHDYBUDFYQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


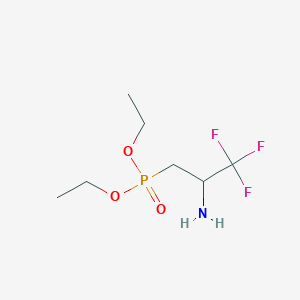
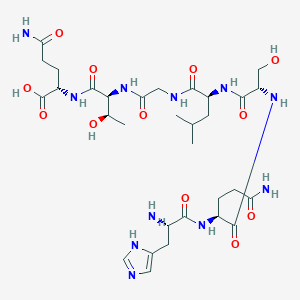
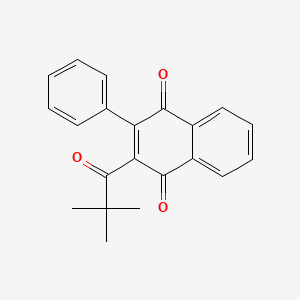
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
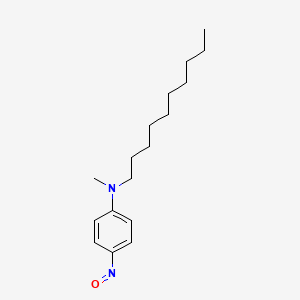

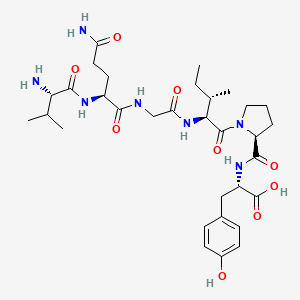
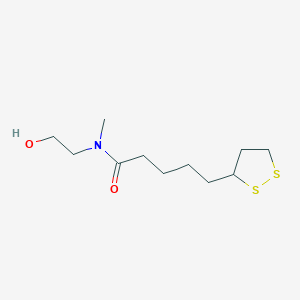

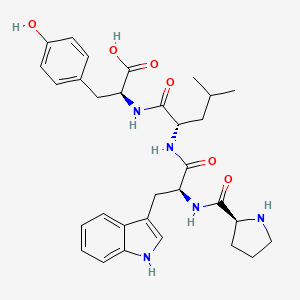
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
